3-(3-methylbutyl)-7-(2-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
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Overview
Description
3-(3-methylbutyl)-7-(2-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a compound belonging to the thienopyrimidine class Thienopyrimidines are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications
Mechanism of Action
Target of Action
The primary target of STL105362 is the Cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .
Mode of Action
STL105362 inhibits Cyt-bd . The inhibition of Cyt-bd leads to a disruption in the energy metabolism of the Mycobacterium tuberculosis, thereby inhibiting its growth and proliferation .
Biochemical Pathways
The inhibition of Cyt-bd by STL105362 affects the energy metabolism pathway of Mycobacterium tuberculosis. This disruption in energy metabolism leads to a decrease in ATP production, which is essential for the survival and proliferation of the bacteria .
Pharmacokinetics
It is known that the compound exhibits significant antimycobacterial activity against mycobacterium tuberculosis h37ra (atcc 25177) and mycobacterium bovis bcg (atcc 35743) .
Result of Action
The result of STL105362’s action is the inhibition of Mycobacterium tuberculosis growth and proliferation. This is achieved by disrupting the bacteria’s energy metabolism, leading to a decrease in ATP production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methylbutyl)-7-(2-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the condensation of methyl 2-aminothiophene-3-carboxylate with formimidamide, followed by chlorination and nucleophilic substitution . The overall yield of this multi-step synthesis is approximately 54%.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, purification processes, and ensuring the safety and efficiency of the production at a larger scale.
Chemical Reactions Analysis
Types of Reactions
3-(3-methylbutyl)-7-(2-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other biologically active thienopyrimidines.
Industry: Its unique structure makes it a useful scaffold for designing new compounds with desired biological activities.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds have shown significant antimycobacterial activity and are structurally similar to 3-(3-methylbutyl)-7-(2-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one.
Thieno[3,2-d]pyrimidin-4-amines: These compounds also inhibit cytochrome bd oxidase and have been studied for their potential as antitubercular agents.
Uniqueness
This compound stands out due to its specific substitution pattern, which imparts unique biological activities. Its combination of a thienopyrimidine core with methylbutyl and methylphenyl groups enhances its potency and selectivity against certain bacterial strains .
Properties
IUPAC Name |
3-(3-methylbutyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2OS/c1-12(2)8-9-20-11-19-16-15(10-22-17(16)18(20)21)14-7-5-4-6-13(14)3/h4-7,10-12H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZNKRBSRYIHCQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CSC3=C2N=CN(C3=O)CCC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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